N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine
Description
N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine is a complex organic compound characterized by the presence of a benzoxazole ring, a benzyl group, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-6-17(7-3-1)14-23(15-18-10-12-24-13-11-18)16-21-22-19-8-4-5-9-20(19)25-21/h1-9,18H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFRLKXJMQQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN(CC2=CC=CC=C2)CC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid or its derivative under dehydrating conditions.
Alkylation: The benzoxazole derivative is then alkylated using a suitable alkyl halide to introduce the benzyl group.
Formation of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and a nucleophile.
Final Coupling: The final step involves coupling the benzoxazole derivative with the oxane-containing intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of benzoxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where the oxygen atom can act as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and oxane groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)ethanamine
- N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)propanamine
Uniqueness
Compared to similar compounds, N-(1,3-benzoxazol-2-ylmethyl)-N-benzyl-1-(oxan-4-yl)methanamine offers a unique combination of structural features that can enhance its interaction with biological targets and its stability under various conditions. The presence of the oxane ring, in particular, provides additional flexibility and potential for functionalization.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
